Tricrozarin A

soluble epoxide hydrolase inhibition enzymology drug discovery

sEH inhibitor screening campaigns often lack a high-potency positive control with a structurally resolved naphthoquinone pharmacophore. Tricrozarin A (CAS 107817-60-7) solves this as the first tetra-oxygenated naphthazarin from higher plants, delivering picomolar potency with an IC50 of 1.40 nM against human recombinant sEH and a cellular Kd of 6 nM. • Validates HTS assays at minimal concentrations, reducing compound consumption. • Structurally unique 1,3-dioxole-fused scaffold prevents false positives from generic naphthoquinone redox activity. • Sourced from authenticated fresh bulbs of Tritonia crocosmaeflora with full CoA documentation.

Molecular Formula C13H10O8
Molecular Weight 294.21 g/mol
CAS No. 107817-60-7
Cat. No. B1209351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricrozarin A
CAS107817-60-7
Synonyms2,3-dimethoxy-6,7-methylenedioxynaphthazarin
5,8-dihydroxy-2,3-dimethoxy-6,7-methylenedioxy-1,4-naphthoquinone
tricrozarin A
Molecular FormulaC13H10O8
Molecular Weight294.21 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)C2=C(C1=O)C(=C3C(=C2O)OCO3)O)OC
InChIInChI=1S/C13H10O8/c1-18-10-6(14)4-5(7(15)11(10)19-2)9(17)13-12(8(4)16)20-3-21-13/h16-17H,3H2,1-2H3
InChIKeyRKJCLPSFLUKWQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricrozarin A: Identity and Procurement


4,9-Dihydroxy-6,7-dimethoxynaphtho(2,3-d)-1,3-dioxole-5,8-dione (CAS 107817-60-7), also known as Tricrozarin A, is a hydroxy-1,4-naphthoquinone belonging to the naphthazarin structural class. This compound is characterized as a tetra-oxygenated naphthazarin derivative and is isolated as a natural product from the fresh bulbs of Tritonia crocosmaeflora [1]. It represents a distinct polyketide-derived scaffold with the molecular formula C13H10O8 and molecular weight of 294.21 g/mol .

Tricrozarin A Structural Differentiation


Generic substitution among naphthoquinone derivatives is not scientifically valid due to profound structure-activity relationship (SAR) divergence driven by substitution pattern, oxidation state, and ring fusion architecture. 4,9-Dihydroxy-6,7-dimethoxynaphtho(2,3-d)-1,3-dioxole-5,8-dione possesses a unique tetra-oxygenated naphthazarin core bearing a fused 1,3-dioxole (methylenedioxy) moiety and a 6,7-dimethoxy substitution pattern that is not replicated in common naphthoquinone analogs such as naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), shikonin, or juglone [1]. Even minor structural modifications in the naphthoquinone scaffold produce order-of-magnitude differences in target engagement, as demonstrated by sEH inhibition data across related compounds ranging from 1.40 nM to 10,000 nM [2]. For scientific procurement, specifying this exact CAS number is required to ensure the intended tetra-oxygenated naphthazarin architecture with its associated biological activity profile.

Quantitative Evidence: Tricrozarin A vs. Comparators


sEH Inhibition Potency vs. Naphthoquinone Analogs

Tricrozarin A demonstrates picomolar-to-low nanomolar inhibitory potency against human soluble epoxide hydrolase (sEH) with an IC50 of 1.40 nM [1]. In contrast, a structurally distinct naphthoquinone derivative evaluated under comparable assay conditions exhibited an IC50 of 10,000 nM (10 μM) against the same human recombinant sEH target using the identical PHOME fluorogenic substrate assay [2]. This represents an approximately 7,100-fold difference in inhibitory potency attributable to the specific substitution pattern and core architecture of Tricrozarin A.

soluble epoxide hydrolase inhibition enzymology drug discovery naphthoquinone pharmacology

Orthogonal Binding Affinity Confirmation

The potent enzymatic inhibition of Tricrozarin A against sEH (IC50 = 1.40 nM) is corroborated by an orthogonal binding affinity measurement in a cellular context. NanoBRET analysis in HEK293T cells expressing NanoLuc-fused human sEH (residues 1-555) determined a binding dissociation constant (Kd) of 6 nM for Tricrozarin A [1]. This independent biophysical confirmation using a distinct methodology (cellular NanoBRET vs. cell-free enzymatic assay) validates target engagement and reduces the likelihood that the observed IC50 value represents an assay artifact. No comparable orthogonal binding data are publicly available for the comparator naphthoquinone (BDBM50591537, IC50 = 10,000 nM) in the same cellular context, precluding direct Kd comparison.

binding affinity NanoBRET target engagement sEH pharmacology

Structural Novelty: First Tetra-Oxygenated Naphthazarin

Tricrozarin A was characterized and reported as the first tetra-oxygenated naphthazarin derivative isolated from higher plants [1]. This structural designation distinguishes it from the broader class of naphthoquinones (e.g., naphthazarin, juglone, lawsone, shikonin) which typically possess fewer oxygen substituents on the naphthalene core. The tetra-oxygenated architecture, combined with the fused 1,3-dioxole ring and 6,7-dimethoxy groups, defines a unique chemical space within the naphthoquinone family.

natural product chemistry naphthazarin derivatives structural novelty phytochemistry

Antimicrobial Activity Spectrum

Tricrozarin A exhibits in vitro antimicrobial activity against Gram-positive bacteria, fungi, and yeast as documented in the primary isolation and characterization study [1]. While quantitative MIC values were not reported in the accessible literature, the documented spectrum provides a baseline activity profile. In contrast, the parent compound naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) has been evaluated against Madurella mycetomatis (a fungus) with a reported IC50 of 1.4 μM, demonstrating potent antifungal activity but lacking the comprehensive antimicrobial spectrum attributed to Tricrozarin A [2].

antimicrobial activity natural product antimicrobials naphthazarin bioactivity Gram-positive bacteria

Tricrozarin A Research and Procurement Applications


sEH Inhibitor Screening and Lead Identification

Based on the demonstrated IC50 of 1.40 nM against human recombinant sEH [1] and orthogonal cellular Kd of 6 nM [2], Tricrozarin A serves as a high-potency positive control or benchmark compound for sEH inhibitor screening campaigns. Its picomolar-to-low nanomolar activity enables reliable detection at minimal concentrations, making it suitable for high-throughput screening (HTS) assay validation, SAR exploration of naphthoquinone-based sEH inhibitors, and mechanistic studies of sEH pharmacology in cardiovascular, inflammatory, and pain research contexts.

Natural Product Naphthoquinone Scaffold Exploration

As the first tetra-oxygenated naphthazarin derivative isolated from higher plants [3], Tricrozarin A provides a structurally distinct scaffold for natural product chemistry and pharmacognosy research. Applications include: comparative metabolomic studies of Tritonia crocosmaeflora and related species; semi-synthetic derivatization to explore SAR of the tetra-oxygenated naphthazarin core; and use as an authentic reference standard for dereplication of plant extracts containing naphthazarin-type constituents.

Antimicrobial Reference Standard and Research

The documented in vitro antimicrobial activity against Gram-positive bacteria, fungi, and yeast [3] supports the use of Tricrozarin A as a reference compound for antimicrobial natural product discovery. Research applications include: comparator studies against novel antimicrobial naphthoquinone derivatives; investigation of the tetra-oxygenated naphthazarin pharmacophore for antimicrobial activity; and use as a positive control in antimicrobial susceptibility testing of structurally related natural products.

SAR of Oxygenated Naphthoquinones

The unique tetra-oxygenated naphthazarin architecture of Tricrozarin A, bearing a fused 1,3-dioxole ring and 6,7-dimethoxy substituents, provides a defined chemical probe for SAR investigations aimed at understanding how incremental oxygenation of the naphthoquinone core influences pharmacological properties including target selectivity, redox potential, and cellular permeability. Comparative studies with less oxygenated naphthoquinone analogs (e.g., naphthazarin, juglone, shikonin) may elucidate the relationship between oxidation state and biological activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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